REACTION_SMILES
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[Br:6][c:7]1[c:8]([CH2:13][CH2:14][CH2:15][OH:16])[cH:9][cH:10][cH:11][cH:12]1.[CH2:17]([N:18]([CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:23].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:1][S:2]([Cl:3])(=[O:4])=[O:5].[OH2:24]>>[CH3:1][S:2](=[O:4])(=[O:5])[O:16][CH2:15][CH2:14][CH2:13][c:8]1[c:7]([Br:6])[cH:12][cH:11][cH:10][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCCCc1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |